molecular formula C15H11ClN4 B3023981 4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine CAS No. 3842-52-2

4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine

Cat. No.: B3023981
CAS No.: 3842-52-2
M. Wt: 282.73 g/mol
InChI Key: PFQKVIPWUJHPIH-UHFFFAOYSA-N
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Description

4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms

Scientific Research Applications

4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine has several scientific research applications:

Future Directions

The future research directions could involve further exploration of the biological activities of 4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine and its derivatives. Given their potential biological properties, these compounds could be investigated for their potential applications in medical and pharmaceutical fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with diphenylamine. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under nitrogen atmosphere at room temperature. Diisopropylethylamine is often used as a base to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

Major Products

    Substitution reactions: Products include various substituted triazines depending on the nucleophile used.

    Redox reactions: Products vary based on the specific oxidation or reduction process.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4,6-diphenyl-1,3,5-triazine
  • 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine

Uniqueness

4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4/c16-14-18-13(11-7-3-1-4-8-11)19-15(20-14)17-12-9-5-2-6-10-12/h1-10H,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQKVIPWUJHPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274641
Record name 4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3842-52-2
Record name 4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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